molecular formula C19H19ClN2O3S B6635950 2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide

2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide

Cat. No. B6635950
M. Wt: 390.9 g/mol
InChI Key: YELYMSIDJJOASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide, also known as Compound 31, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using a specific method that involves several chemical reactions. The mechanism of action of Compound 31 is related to its ability to inhibit a specific protein that is involved in the regulation of cell growth and survival. The biochemical and physiological effects of Compound 31 have been extensively studied, and it has been found to have several advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31 is related to its ability to inhibit a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a protein that is involved in the regulation of gene expression, cell growth, and survival. By inhibiting BRD4, 2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31 can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31 has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the expression of several genes that are involved in cancer cell growth and survival. 2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31 has also been shown to inhibit the production of inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in inhibiting the growth of several cancer cell lines. However, there are also limitations to using 2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, it may have off-target effects that could affect the results of experiments.

Future Directions

There are several future directions for research on 2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31. One direction is to study its effectiveness in vivo using animal models of cancer and inflammatory diseases. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, it may be useful to study the structure-activity relationship of 2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31 to identify more potent and selective inhibitors of BRD4.

Synthesis Methods

The synthesis of 2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31 involves several chemical reactions, starting with the reaction of 4-methylphenylsulfonyl chloride with indole-6-carboxylic acid. The resulting product is then reacted with 2-bromoethylamine hydrobromide to produce the intermediate compound. This intermediate is then reacted with 2-chloro-N-acetylacetamide to produce 2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31.

Scientific Research Applications

2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis (cell death) in cancer cells. 2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide 31 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-14-2-6-17(7-3-14)26(24,25)22-11-9-16-5-4-15(12-18(16)22)8-10-21-19(23)13-20/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELYMSIDJJOASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide

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